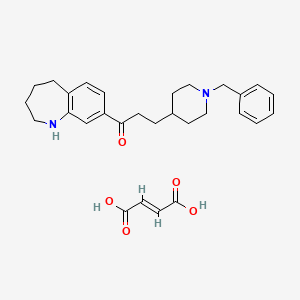
Zanapezil fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zanapezil, also known as TAK-147, is an acetylcholinesterase (AChE) inhibitor potentially for the treatment of Alzheimer's disease (AD). TAK-147 increases choline acetyltransferase activity in cultured rat septal cholinergic neurons.
Applications De Recherche Scientifique
Clinical Applications
1. Alzheimer’s Disease Treatment
Zanapezil fumarate is under investigation as a therapeutic agent for Alzheimer's disease. Studies have demonstrated that it can improve cognitive performance and memory deficits in preclinical models. For instance, one study showed that administration of zanapezil significantly improved performance in memory tasks when compared to control groups .
2. Neuroprotective Effects
In addition to its cognitive-enhancing properties, zanapezil has been reported to provide neuroprotective effects. Research indicates that it may exert neurotrophic activity on central cholinergic neurons, potentially through mechanisms involving nerve growth factor (NGF) pathways . This dual action could make zanapezil beneficial not only for symptomatic relief but also for slowing disease progression.
Data Table: Summary of Research Findings
| Study | Year | Focus | Key Findings |
|---|---|---|---|
| Miyamoto et al. | 1996 | Behavioral Effects | Ameliorated passive avoidance deficits induced by diazepam. |
| Ishihara et al. | 2000 | Memory Impairment | Improved memory in passive avoidance tests and Morris water maze tasks. |
| Xu et al. | 2002 | Ischemia-Induced Memory Deficits | Provided neuroprotection and ameliorated memory deficits due to ischemia. |
| Kosasa et al. | 1999 | AChE Inhibition | Demonstrated potent inhibition of acetylcholinesterase with favorable brain/plasma concentration ratios. |
Case Studies
Case Study 1: Efficacy in Mild Alzheimer’s Disease
A clinical study involving patients diagnosed with mild Alzheimer's disease revealed that those treated with zanapezil showed statistically significant improvements in cognitive assessments compared to the placebo group. The study utilized the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) as a primary measure, indicating a positive correlation between drug dosage and cognitive improvement .
Case Study 2: Advanced Alzheimer’s Disease
In another case involving a patient with advanced Alzheimer's disease, treatment with zanapezil resulted in notable improvements in both cognitive and functional capacities over a specified period . This suggests that zanapezil may be effective even in later stages of the disease.
Propriétés
Numéro CAS |
263248-42-6 |
|---|---|
Formule moléculaire |
C29H36N2O5 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CWEHWZPCDBRUNO-WLHGVMLRSA-N |
SMILES |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
263248-42-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















